molecular formula C13H12N4OS3 B2868564 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 394234-47-0

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2868564
CAS RN: 394234-47-0
M. Wt: 336.45
InChI Key: BIANSDCFCZPMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research indicates that derivatives related to this compound have been synthesized and evaluated for their antimicrobial activities. A study highlighted the synthesis of 2-mercaptobenzimidazole derivatives, showcasing significant antibacterial and antifungal activities. These compounds were effective against a range of microorganisms, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans. The cytotoxic properties were also assessed through brine shrimp bioassay, revealing good cytotoxic activities for certain derivatives (Devi, Shahnaz, & Prasad, 2022).

Insecticidal Applications

Another area of application is in the synthesis of heterocycles incorporating the thiadiazole moiety for use as insecticidal agents. A study using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor synthesized various heterocycles, which were then evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential for agricultural applications, particularly in pest management (Fadda et al., 2017).

Antitumor and Anticancer Activities

The exploration of benzothiazole derivatives for antitumor and anticancer activities is a significant research domain. Compounds synthesized from 2-(4-aminophenyl)benzothiazole structure showed potential antitumor activity against various human tumor cell lines. This highlights the compound's application in developing novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Heterocyclic Compounds

Benzothiazole and thiadiazole derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds have potential applications in pharmaceuticals, agrochemicals, and material science. For instance, the synthesis of novel heterocycles has been reported for their potential use as glutaminase inhibitors, which could have therapeutic applications in cancer treatment (Shukla et al., 2012).

Antimicrobial and Antiviral Activities

Further studies have focused on the antimicrobial and antiviral activities of benzothiazole derivatives, demonstrating the synthesis of compounds with significant effects against bacteria and viruses. This includes the synthesis of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which showed good antibacterial and antiviral activities, providing a foundation for the development of new antimicrobial and antiviral agents (Tang et al., 2019).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS3/c1-2-11-16-17-12(21-11)15-10(18)7-19-13-14-8-5-3-4-6-9(8)20-13/h3-6H,2,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANSDCFCZPMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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